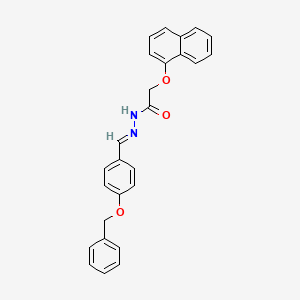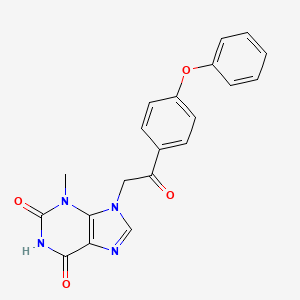![molecular formula C33H24N4O2 B11975177 4-(4-{1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl}-2-methylphenoxy)phthalonitrile](/img/structure/B11975177.png)
4-(4-{1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl}-2-methylphenoxy)phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{1-[4-(3,4-Diciano fenoxi)-3-metilfenil]-1-metiletil}-2-metilfenoxi) ftalonitrilo es un compuesto orgánico complejo con la fórmula molecular C33H24N4O2
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-{1-[4-(3,4-Diciano fenoxi)-3-metilfenil]-1-metiletil}-2-metilfenoxi) ftalonitrilo generalmente involucra múltiples pasos, incluida la reacción de 3,4-dicianofenol con derivados de 3-metilfenil en condiciones controladas. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para asegurar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente involucren la ampliación de los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y el empleo de reactores a gran escala para producir el compuesto en cantidades a granel .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-{1-[4-(3,4-Diciano fenoxi)-3-metilfenil]-1-metiletil}-2-metilfenoxi) ftalonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y varios catalizadores para facilitar las reacciones. Las condiciones a menudo implican temperaturas, presiones y disolventes específicos para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y las condiciones. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución pueden dar como resultado una amplia gama de derivados sustituidos .
Aplicaciones Científicas De Investigación
4-(4-{1-[4-(3,4-Diciano fenoxi)-3-metilfenil]-1-metiletil}-2-metilfenoxi) ftalonitrilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como precursor en la síntesis de materiales avanzados y polímeros.
Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como componente en el desarrollo de fármacos.
Industria: Utilizado en la producción de materiales y recubrimientos de alto rendimiento
Mecanismo De Acción
El mecanismo de acción de 4-(4-{1-[4-(3,4-Diciano fenoxi)-3-metilfenil]-1-metiletil}-2-metilfenoxi) ftalonitrilo involucra su interacción con objetivos moleculares y vías específicas. Estas interacciones pueden conducir a varios efectos, como la modulación de la actividad enzimática, la alteración de los procesos celulares y los cambios en las vías de señalización molecular. Los objetivos y vías moleculares exactos involucrados aún están bajo investigación y pueden variar según la aplicación específica .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
- 4-(4-{1-[4-(3,4-Diciano fenoxi) fenil]-1-metiletil} fenoxi) ftalonitrilo
- 4-(4-{1-[4-(3,4-Diciano fenoxi) fenil]-1-metilpropil} fenoxi) ftalonitrilo
- 4-(4-{1-[4-(3,4-Diciano fenoxi) fenil] ciclohexil} fenoxi) ftalonitrilo .
Singularidad
4-(4-{1-[4-(3,4-Diciano fenoxi)-3-metilfenil]-1-metiletil}-2-metilfenoxi) ftalonitrilo es único debido a su configuración estructural específica, que imparte propiedades químicas y físicas distintas. Estas propiedades lo hacen adecuado para aplicaciones especializadas en varios campos científicos e industriales .
Propiedades
Fórmula molecular |
C33H24N4O2 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
4-[4-[2-[4-(3,4-dicyanophenoxy)-3-methylphenyl]propan-2-yl]-2-methylphenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C33H24N4O2/c1-21-13-27(7-11-31(21)38-29-9-5-23(17-34)25(15-29)19-36)33(3,4)28-8-12-32(22(2)14-28)39-30-10-6-24(18-35)26(16-30)20-37/h5-16H,1-4H3 |
Clave InChI |
GIQKPTWXMAKFHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C)OC4=CC(=C(C=C4)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11975095.png)
![N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide](/img/structure/B11975102.png)
![5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene](/img/structure/B11975115.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11975124.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975130.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975143.png)



![[4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate](/img/structure/B11975161.png)
![dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975162.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11975170.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11975171.png)
